molecular formula C17H18N2O B2573902 (E)-2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one CAS No. 1355941-39-7

(E)-2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one

Cat. No. B2573902
CAS RN: 1355941-39-7
M. Wt: 266.344
InChI Key: QNNOOHCNGOZGEP-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C17H18N2O and its molecular weight is 266.344. The purity is usually 95%.
BenchChem offers high-quality (E)-2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

One foundational aspect of the research involves the synthesis and structural characterization of related compounds. Studies have demonstrated the synthesis of various pyrazole derivatives, highlighting methodologies like microwave-assisted synthesis and the characterization of their crystal structures. These studies often involve analyzing the compounds' crystal packing, bond angles, and lengths through X-ray crystallography and spectroscopic methods (Jinhui Zhou et al., 2017)[https://consensus.app/papers/synthesis-crystal-structure-study-ethyl-zhou/aa72609a6f915e6f848d05b1e9dda24c/?utm_source=chatgpt].

Antioxidant, Antitumor, and Antimicrobial Activities

Research has also been focused on evaluating the biological activities of pyrazole derivatives. For instance, compounds synthesized through reactions involving active methylene reagents have been tested for antioxidant activity using assays like the DPPH test. Furthermore, their antitumor activity against liver and breast cell lines has been assessed, alongside their antibacterial and antifungal properties, revealing significant potential in medical applications (M. El‐Borai et al., 2013)[https://consensus.app/papers/microwaveassisted-synthesis-pyrazolopyridines-el‐borai/0828676d171454aca34f5fbda2c96534/?utm_source=chatgpt].

Catalytic Applications

Additionally, there's interest in the catalytic capabilities of pyrazole-based compounds. Studies have synthesized novel pyrazole derivatives and explored their use in oligomerization reactions, demonstrating the role of solvent and co-catalyst in product distribution. This research shows promise for industrial applications, particularly in polymer synthesis (George S. Nyamato et al., 2014)[https://consensus.app/papers/pyrazolylmethylpyridine-metal-complexes-catalysts-nyamato/48c013ba1888575f9e453f6ec4a10fc5/?utm_source=chatgpt].

Molecular Interactions and Tautomerism

Investigations into the molecular interactions and tautomerism of pyrazole derivatives have provided insights into their chemical behavior. For example, studies on NH-pyrazoles derived from curcuminoid structures have examined their tautomerism both in solution and solid states, contributing to our understanding of their chemical stability and potential applications in designing responsive materials (P. Cornago et al., 2009)[https://consensus.app/papers/tautomerism-curcuminoid-nhpyrazoles-cornago/05599c6543805dceb8285d8b87d04f8f/?utm_source=chatgpt].

properties

IUPAC Name

(2E)-2-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylidene]-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-4-19-12(3)16(11(2)18-19)10-14-9-13-7-5-6-8-15(13)17(14)20/h5-8,10H,4,9H2,1-3H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNOOHCNGOZGEP-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C=C2CC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C(=N1)C)/C=C/2\CC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.